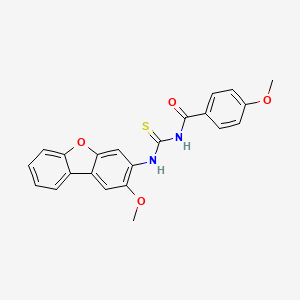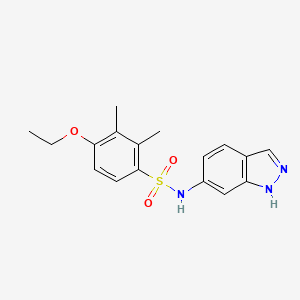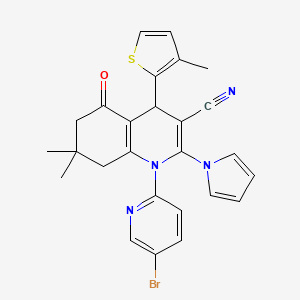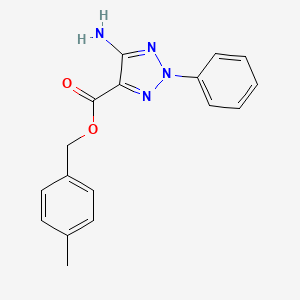![molecular formula C26H28Cl2N2O B14945459 5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B14945459.png)
5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Substitution Reactions: Introduction of the tert-butyl, chloro, and methyl groups through electrophilic aromatic substitution.
Coupling Reactions: Formation of the anilino and phenyl groups via coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the anilino group.
Reduction: Reduction reactions could target the carbonyl group in the tetrahydroindole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, or neuroprotective agents.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways
Potential molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
類似化合物との比較
Similar Compounds
- 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
- 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Uniqueness
The uniqueness of 5-(TERT-BUTYL)-3-(5-CHLORO-2-METHYLANILINO)-1-(5-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with other indole derivatives can highlight differences in potency, selectivity, and pharmacokinetic properties.
特性
分子式 |
C26H28Cl2N2O |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
5-tert-butyl-3-(5-chloro-2-methylanilino)-1-(5-chloro-2-methylphenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C26H28Cl2N2O/c1-15-6-9-18(27)13-21(15)29-24-20-12-17(26(3,4)5)8-11-22(20)30(25(24)31)23-14-19(28)10-7-16(23)2/h6-7,9-11,13-14,17,29H,8,12H2,1-5H3 |
InChIキー |
UYXQHMMZGRJGNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C3CC(CC=C3N(C2=O)C4=C(C=CC(=C4)Cl)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (2R,4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-({[2-oxo-5-(4-pyridyl)-1,2-dihydro-3-pyridinyl]amino}carbonyl)tetrahydro-1H-pyrrole-1-carboxylate](/img/structure/B14945383.png)
![3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide](/img/structure/B14945387.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
![1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14945401.png)


![Urea, N-(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B14945425.png)

![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine](/img/structure/B14945433.png)
![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)


![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
